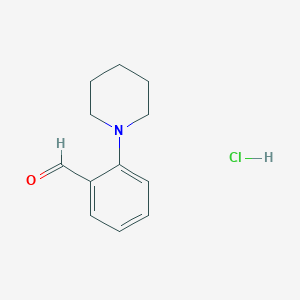

2-(Piperidin-1-yl)benzaldehyde hydrochloride

描述

2-(Piperidin-1-yl)benzaldehyde hydrochloride is an organic compound with the molecular formula C12H16ClNO. It is a derivative of benzaldehyde where the aldehyde group is substituted with a piperidine ring. This compound is typically found as a white solid and is soluble in water and ethanol. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

作用机制

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

It’s worth noting that piperidine derivatives are often involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Given the broad application of piperidine derivatives in pharmaceuticals , it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the compound is soluble in water and ethanol , which could potentially influence its absorption and distribution in the body.

Result of Action

Given the broad application of piperidine derivatives in pharmaceuticals , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Piperidin-1-yl)benzaldehyde hydrochloride. For instance, the compound’s solubility in water and ethanol suggests that it may be affected by the hydration status of the body. Additionally, the compound should be stored at 2-8℃ , indicating that temperature can influence its stability.

生化分析

Biochemical Properties

It is known that piperidine derivatives, which include 2-(Piperidin-1-yl)benzaldehyde hydrochloride, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been the subject of extensive research .

Cellular Effects

Piperidine derivatives are known to have a wide range of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

准备方法

Synthetic Routes and Reaction Conditions

2-(Piperidin-1-yl)benzaldehyde hydrochloride can be synthesized through the reaction of 2-(Piperidin-1-yl)benzaldehyde with hydrochloric acid. The synthesis typically involves the following steps:

Formation of 2-(Piperidin-1-yl)benzaldehyde: This is achieved by reacting benzaldehyde with piperidine under basic conditions, often using ethanol as a solvent.

Conversion to Hydrochloride Salt: The resulting 2-(Piperidin-1-yl)benzaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reaction: Large quantities of benzaldehyde and piperidine are reacted in a controlled environment.

Purification: The product is purified through crystallization and filtration.

Formation of Hydrochloride Salt: The purified 2-(Piperidin-1-yl)benzaldehyde is then converted to its hydrochloride form by reacting with hydrochloric acid.

化学反应分析

Types of Reactions

2-(Piperidin-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces a variety of substituted piperidine derivatives.

科学研究应用

Medicinal Chemistry

2-(Piperidin-1-yl)benzaldehyde hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting neurological disorders and other medical conditions.

- Anticholinesterase Activity : The compound has been studied for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting microbial cell wall synthesis and interfering with essential metabolic pathways.

- Case Study : In vitro studies have shown that derivatives of piperidine compounds, including this compound, significantly inhibit bacterial growth, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Activity

Studies have demonstrated the anti-inflammatory properties of piperidine derivatives. For instance, certain derivatives have been shown to reduce edema in animal models, indicating their potential as anti-inflammatory agents .

- Experimental Findings : In a study involving acute inflammation models, compounds derived from piperidine exhibited significant edema inhibition comparable to established anti-inflammatory drugs like indomethacin .

Cancer Treatment

The compound's structural characteristics make it a candidate for anticancer research. Piperidine derivatives have been found to modulate several signaling pathways involved in cancer progression, including STAT-3 and NF-kB pathways .

- Research Insights : A study highlighted that piperidine derivatives could inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers, either alone or in combination with other therapies .

Neurological Applications

Given its anticholinesterase activity, this compound may play a role in developing treatments for cognitive disorders. Enhancing acetylcholine levels could improve cognitive function in patients suffering from Alzheimer's disease.

相似化合物的比较

Similar Compounds

2-(Piperidin-1-yl)benzaldehyde: The parent compound without the hydrochloride salt.

2-(Morpholin-4-yl)benzaldehyde: A similar compound where the piperidine ring is replaced with a morpholine ring.

2-(Pyrrolidin-1-yl)benzaldehyde: A similar compound with a pyrrolidine ring instead of piperidine[][5].

Uniqueness

2-(Piperidin-1-yl)benzaldehyde hydrochloride is unique due to its specific structure, which combines the reactivity of the aldehyde group with the stability and versatility of the piperidine ring. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications[5][5].

生物活性

2-(Piperidin-1-yl)benzaldehyde hydrochloride is a compound featuring a piperidine ring attached to a benzaldehyde moiety. This structure suggests potential biological activity, particularly in pharmacological applications. The compound has garnered interest due to its implications in medicinal chemistry, especially concerning its anticancer, anti-inflammatory, and neuropharmacological properties.

- Chemical Formula : C12H15ClN

- Molecular Weight : 225.71 g/mol

- CAS Number : 2062157

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For instance, derivatives containing piperidine structures have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-(Piperidin-1-yl)benzaldehyde | MDA-MB-231 | TBD | Induction of apoptosis via caspase activation |

| Similar Derivative | HepG2 | 4.98–14.65 | Microtubule destabilization |

In a study focusing on piperidine derivatives, compounds demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .

2. Neuropharmacological Effects

The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Piperidine derivatives have been explored for their roles as histamine H3 receptor antagonists, which could lead to applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study 1: Anticancer Potential

A recent study synthesized several piperidine-based compounds and evaluated their anticancer properties. Among these, one derivative exhibited an IC50 value of approximately 7 μM against the MDA-MB-231 cell line. The mechanism was attributed to the activation of apoptotic pathways, notably through increased caspase-3 activity .

Case Study 2: Neuropharmacological Applications

Another investigation into piperidine derivatives revealed that certain compounds could act as dual-target ligands at histamine receptors, suggesting their utility in modulating neurotransmission and potentially alleviating symptoms associated with neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been carried out to predict the binding affinity of this compound with various target proteins involved in cancer progression and neuropharmacology.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Histamine H3 | -95.79 |

| EGFR | -109.10 |

| Topoisomerase II | -97.40 |

These studies indicate that the compound has favorable interactions with critical biological targets, enhancing its potential as a therapeutic agent .

属性

IUPAC Name |

2-piperidin-1-ylbenzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13;/h2-3,6-7,10H,1,4-5,8-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMTYORWNCGINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138114-42-6 | |

| Record name | 2-(piperidin-1-yl)benzaldehyde hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。